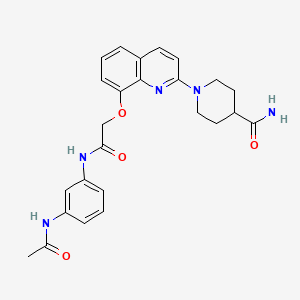
1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, also known by its CAS number 921785-74-2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N5O4 with a molecular weight of 461.5 g/mol. The structure features a quinoline moiety linked to a piperidine ring, which is significant for its pharmacological activity.
| Property | Value |
|---|---|
| CAS Number | 921785-74-2 |
| Molecular Formula | C25H27N5O4 |
| Molecular Weight | 461.5 g/mol |
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of the quinoline derivative followed by the introduction of the piperidine and carboxamide functionalities. Specific methodologies may vary, but common techniques include condensation reactions and coupling strategies to achieve the desired structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anti-cancer and antimicrobial domains.
Anticancer Activity
A study published in PubMed highlighted that derivatives of piperidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to our target showed IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent activity .
Antimicrobial Properties
Research on similar quinoline-based compounds has demonstrated notable antibacterial and antifungal activities. These compounds often interact with bacterial enzymes or cell membranes, disrupting essential processes. The mechanism typically involves inhibition of nucleic acid synthesis or interference with protein synthesis pathways.
Case Studies
- Antitumor Activity : A derivative showed an IC50 value of 11.3 μM against HepG2 cells, suggesting effective inhibition of cell proliferation through apoptosis mechanisms .
- Kinase Inhibition : Molecular docking studies have revealed that related compounds can inhibit key kinases such as VEGFR-2 and ERK-2, which are critical targets in cancer therapy. The compound's ability to bind effectively to these targets suggests a multi-target approach could enhance therapeutic efficacy .
Properties
IUPAC Name |
1-[8-[2-(3-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-16(31)27-19-5-3-6-20(14-19)28-23(32)15-34-21-7-2-4-17-8-9-22(29-24(17)21)30-12-10-18(11-13-30)25(26)33/h2-9,14,18H,10-13,15H2,1H3,(H2,26,33)(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEUUJGHAPZJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














